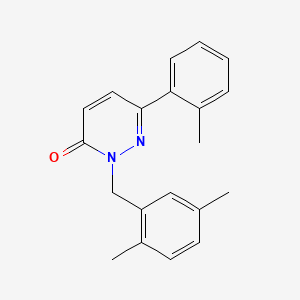
2-(2,5-dimethylbenzyl)-6-(o-tolyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dimethylbenzyl)-6-(o-tolyl)pyridazin-3(2H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The title compound has been synthesized through the condensation of α-benzylidene-γ-tolylbutenolide with hydrazine, leading to a non-planar structure where the tolyl and pyridazine rings are twisted relative to each other, contributing to the crystal's stabilization through hydrogen bonds and π–π stacking interactions (Oubair et al., 2009).
Chemical Reactivity and Applications
- A series of novel 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones were synthesized, demonstrating the versatility of pyridazinone derivatives for creating new chemical entities. The synthesized compounds showcased a range of chemical reactivities, although antimicrobial activities were generally low, suggesting their potential in other domains of chemical research (Alonazy et al., 2009).
Advanced Material Design
- Pyridazinone derivatives have been highlighted for their applications in advanced material design, such as in the development of new polymers or materials with specific chemical or physical properties. The research into polysubstituted pyridazinones from sequential nucleophilic substitution reactions showcases their potential in creating polyfunctional systems with varied applications in drug discovery and material science (Pattison et al., 2009).
Potential Agricultural Applications
- Novel pyridazin-3(2H)-one derivatives have shown plant growth stimulant activity, indicating their potential use in agricultural sciences. The synthesis of these compounds and their preliminary biological evaluation suggest avenues for further research into their use as plant growth regulators or protectants (Yengoyan et al., 2018).
Propriétés
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-6-(2-methylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-14-8-9-15(2)17(12-14)13-22-20(23)11-10-19(21-22)18-7-5-4-6-16(18)3/h4-12H,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAFAKJXWLSRAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C=CC(=N2)C3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylbenzyl)-6-(o-tolyl)pyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

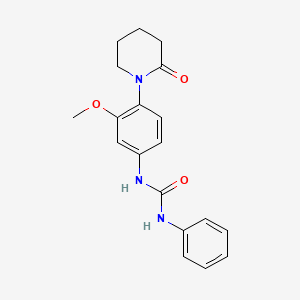
![ethyl 2-({[3-[(3-fluorophenyl)sulfonyl]-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2397486.png)

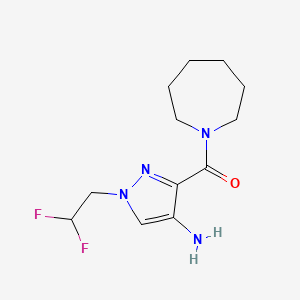

![4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2397492.png)
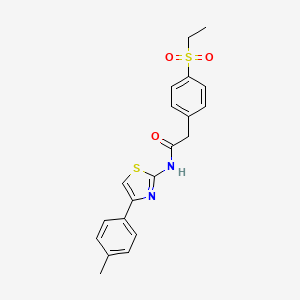
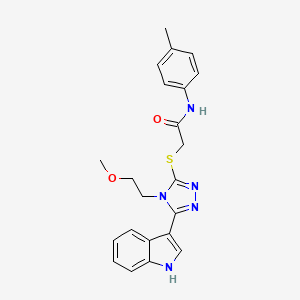
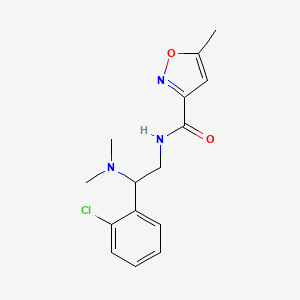

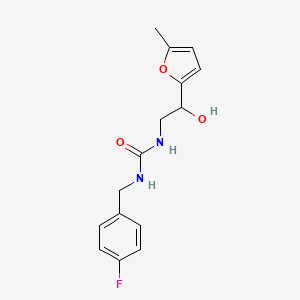
![N-(4-butylphenyl)-2-{[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfanyl}acetamide](/img/structure/B2397503.png)

